molecular formula C25H18O2 B12829182 4-(9-Phenyl-9H-xanthen-9-yl)phenol

4-(9-Phenyl-9H-xanthen-9-yl)phenol

Katalognummer: B12829182
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: VTMDHIUGWUEDHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(9-Phenyl-9H-xanthen-9-yl)phenol is an organic compound that belongs to the xanthene family. Xanthenes are tricyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a xanthene core with a phenyl group and a phenol group attached to it, making it a unique and versatile compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Phenyl-9H-xanthen-9-yl)phenol can be achieved through a base-catalyzed nucleophilic aromatic substitution reaction. One common method involves the reaction between 9-phenyl-9H-xanthen-9-ol and 4-nitrophthalonitrile in the presence of dry potassium carbonate (K2CO3) in dry dimethylformamide (DMF) under a nitrogen atmosphere. The reaction typically takes place at room temperature over several days .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-(9-Phenyl-9H-xanthen-9-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form hydroquinones.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and related derivatives.

    Substitution: Halogenated xanthenes, aminated xanthenes, and thiolated xanthenes.

Wirkmechanismus

The mechanism of action of 4-(9-Phenyl-9H-xanthen-9-yl)phenol is primarily related to its ability to interact with biological molecules through various pathways. The phenol group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the xanthene core can participate in electron transfer reactions, making it useful in photodynamic therapy and other applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(9-Phenyl-9H-xanthen-9-yl)phenol is unique due to its specific combination of a xanthene core with phenyl and phenol groups. This structure imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.

Eigenschaften

Molekularformel

C25H18O2

Molekulargewicht

350.4 g/mol

IUPAC-Name

4-(9-phenylxanthen-9-yl)phenol

InChI

InChI=1S/C25H18O2/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)25/h1-17,26H

InChI-Schlüssel

VTMDHIUGWUEDHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.